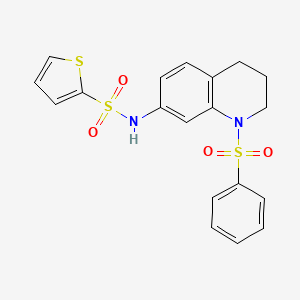
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a sulfonamide derivative and has been synthesized using various methods. In
Aplicaciones Científicas De Investigación
Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)
Several studies have focused on derivatives of the tetrahydroquinoline sulfonamides for their potential to inhibit PNMT, an enzyme critical for the biosynthesis of epinephrine from norepinephrine. Compounds structurally related to N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide have shown remarkable potency and selectivity in inhibiting PNMT, which is significant for therapeutic strategies targeting neurological and cardiovascular diseases. These compounds, by virtue of specific substituent modifications, have demonstrated high inhibitory potency alongside favorable selectivity profiles, making them excellent candidates for further pharmacological exploration (Grunewald et al., 2005).
Anticancer Activity through Oxidative Stress Induction
A series of piperidine ring-fused aromatic sulfonamides, including derivatives similar to the compound , have been synthesized and evaluated for their potential to induce oxidative stress and deplete glutathione in various cancer cell lines. These compounds have shown cytotoxic effects in micromolar concentrations, highlighting their potential as oxidative stress-inducing anticancer agents. Specific derivatives exhibited significant cytotoxicity across a range of cancer cell types, including leukemia, melanoma, and breast cancer cells, indicating a broad spectrum of anticancer activity (Madácsi et al., 2013).
Modulation of Antibiotic Activity Against Multidrug-Resistant Strains
Research into sulfonamide compounds, particularly those incorporating morpholine groups, has revealed their potential to modulate the activity of conventional antibiotics against multidrug-resistant bacterial strains. This capability signifies a promising approach to combating antibiotic resistance, a major global health challenge. Studies have demonstrated that the presence of the sulfonamide and morpholine functionalities can synergistically enhance the efficacy of antibiotics, providing a novel strategy to restore the activity of existing antibiotics against resistant pathogens (Oliveira et al., 2015).
Development of Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, sulfonamide-based compounds have been explored for their utility in the development of electronic materials, such as those used in OLEDs. These compounds, by virtue of their electronic properties, have been used to create electron transport materials with high triplet energies, essential for the efficient operation of phosphorescent OLEDs. The synthesis and characterization of such materials have opened up new avenues for the development of high-performance OLEDs, particularly in achieving efficient blue light emission (Jeon et al., 2014).
Mecanismo De Acción
Pharmacokinetics
The compound’s solubility in organic solvents and insolubility in water may influence its bioavailability and distribution in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide. For instance, the compound’s solubility characteristics suggest that it may be more effective in organic environments and less effective in aqueous environments
Propiedades
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S3/c22-27(23,19-9-5-13-26-19)20-16-11-10-15-6-4-12-21(18(15)14-16)28(24,25)17-7-2-1-3-8-17/h1-3,5,7-11,13-14,20H,4,6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXQZFFLBINGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

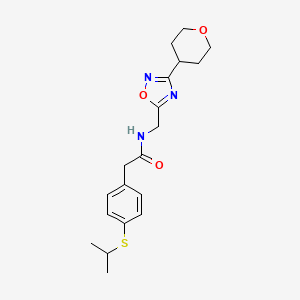
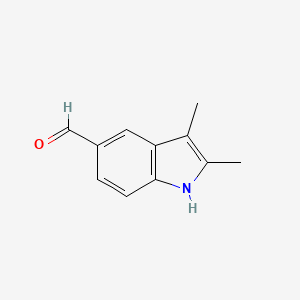
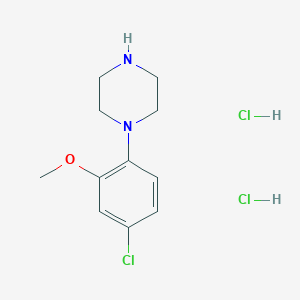

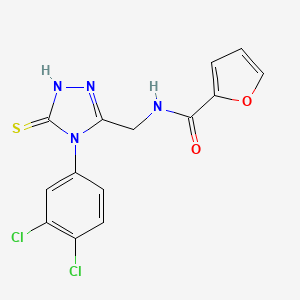
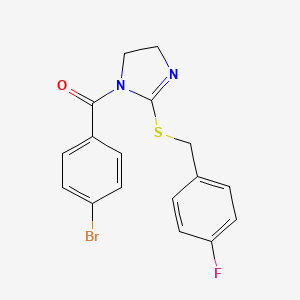
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2615282.png)
![3-[(4-chlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2615286.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2615287.png)


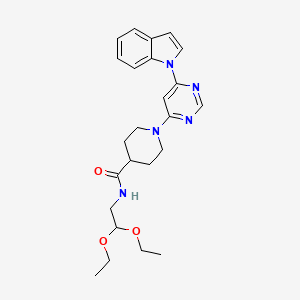
![4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B2615292.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2615293.png)